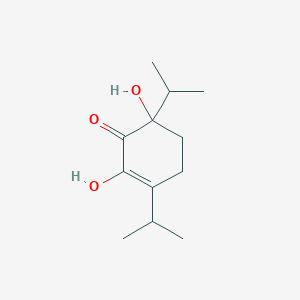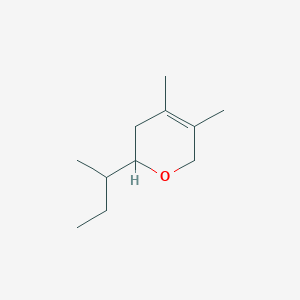
2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of cyclic ethers It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with butan-2-yl and two methyl groups as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-(Butan-2-yl)-4,5-dimethylhex-5-en-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the pyran ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with a similar ring structure but lacking the oxygen atom.
Tetrahydropyran: A six-membered ring containing one oxygen atom, similar to 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran but without the butan-2-yl and methyl substituents.
2,5-Dimethylfuran: A five-membered ring with two methyl groups and one oxygen atom, differing in ring size and structure.
Uniqueness
This compound is unique due to its specific substituents and ring structure, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and industry, where other similar compounds may not be as effective.
Propiedades
Número CAS |
648882-77-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-butan-2-yl-4,5-dimethyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-5-8(2)11-6-9(3)10(4)7-12-11/h8,11H,5-7H2,1-4H3 |
Clave InChI |
NNIBQILBXJCJSD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1CC(=C(CO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


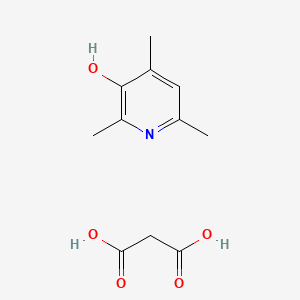

![3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612694.png)
![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![1H-Indazole-3-carboxylic acid, 1-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B12612716.png)
![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
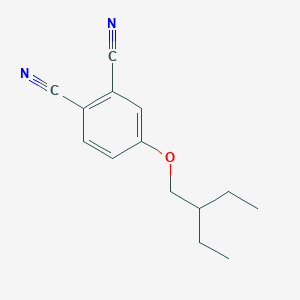
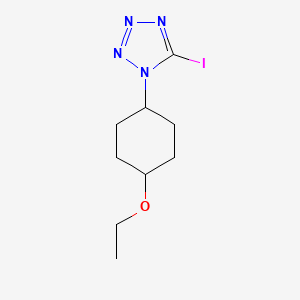
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
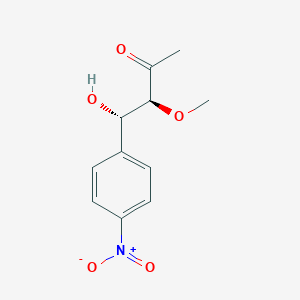
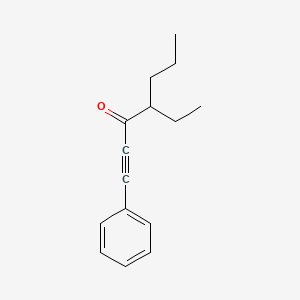
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
